Product packaging for Fmoc-L-Asu(NH-OtBu)-OH(Cat. No.:CAS No. 2307603-50-3)

Fmoc-L-Asu(NH-OtBu)-OH

Cat. No.: B6291820
CAS No.: 2307603-50-3
M. Wt: 482.6 g/mol
InChI Key: RLMGSICFVMPORG-QHCPKHFHSA-N
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Description

Contextualization within Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Asu(NH-OtBu)-OH is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid. peptide.com This allows for a controlled, stepwise assembly of the peptide chain. The Fmoc group is stable under the acidic conditions used to remove side-chain protecting groups, but it can be readily cleaved by a mild base, typically piperidine (B6355638), to expose the amine for the next coupling reaction. peptide.commdpi.com this compound is designed to be fully compatible with these standard Fmoc/tBu SPPS protocols, enabling its seamless integration into automated or manual peptide synthesizers. iris-biotech.deiris-biotech.de

Overview of Research Significance in Peptide Science and Chemical Biology

The unique structural features of this compound make it a significant tool in peptide science and chemical biology.

One of its primary applications is in the synthesis of lactam-bridged peptides . These are cyclic peptides where the side chains of two amino acids are covalently linked. nih.gov This cyclization introduces conformational constraints, which can lead to several beneficial properties:

Enhanced Stability: Cyclization can protect peptides from enzymatic degradation, increasing their half-life in biological systems.

Improved Receptor Binding: By locking the peptide into a specific conformation, it can lead to higher binding affinity and selectivity for its target receptor. nih.gov

Stabilization of Secondary Structures: Lactam bridges are used to stabilize secondary structures like α-helices and β-turns. nih.gov

Furthermore, the aminosuberic acid side chain can be a key component in designing peptidomimetic inhibitors . For instance, derivatives of this compound are used to create inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression. iris-biotech.de The functional groups on the side chain can chelate the zinc ion in the active site of HDACs, leading to their inhibition. iris-biotech.de

The ability to create structurally defined and stabilized peptides using building blocks like this compound is critical for the development of new peptide-based therapeutics and for probing complex biological processes. chemimpex.comnih.gov

Chemical Data

PropertyValue
Chemical NameN-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aminosuberic acid 8-t-butyl amide
Synonyms(S)-Fmoc-2-amino-suberic acid-8-t-butyl amide, (S)-Fmoc-Asu(NH-OtBu)-OH, (S)-Fmoc-2-amino-octanedioic acid-8-tert-butyl amide
Molecular FormulaC27H34N2O6
Molecular Weight482.58 g/mol
CAS Number2307603-50-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N2O6 B6291820 Fmoc-L-Asu(NH-OtBu)-OH CAS No. 2307603-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-29-24(30)16-6-4-5-15-23(25(31)32)28-26(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMGSICFVMPORG-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)ONC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Characterization in Research

Synthesis of Fmoc-L-Asu(NH-OtBu)-OH

The synthesis of this complex amino acid derivative involves a multi-step process starting from well-defined precursors and proceeding through carefully controlled reactions to build the final molecule with the desired stereochemistry.

The synthesis of orthogonally protected α-aminosuberic acid (Asu) derivatives, such as this compound, often originates from readily available chiral precursors to ensure the final product has the correct L-configuration. d-nb.infonih.gov A common and effective strategy utilizes (S)-aspartic acid as the starting material. d-nb.infonih.gov

A reported synthetic pathway involves the conversion of aspartic acid into a key intermediate, an (S)-2-aminohept-6-enoate ester. d-nb.infonih.gov This transformation requires a series of conventional chemical reactions. The initial steps involve converting the aspartic acid-derived aldehyde into a doubly homologated derivative through processes like Horner-Wadsworth-Emmons (HWE) olefination. d-nb.info The synthesis proceeds through several stages, employing a range of reactants and reagents to build the carbon chain and introduce the necessary functional groups.

A general overview of the reagents and conditions used in the synthesis of aminosuberic acid derivatives from aspartic acid is presented below. d-nb.infonih.gov

StepReagents and ConditionsPurpose
HWE Olefination Triethyl phosphonoacetate, n-Bu₄N⁺I⁻, aqueous K₂CO₃, room temperatureChain elongation
Reduction H₂, Pd/C, EtOAc, room temperatureSaturation of double bond
Reduction Lithium aluminium hydride (LAH), THFReduction of ester to alcohol
Oxidation (COCl)₂, DMSO, N-methylmorpholine, CH₂Cl₂Swern oxidation of alcohol to aldehyde
Wittig Reaction MePh₃PBr, n-BuLi, THFConversion of aldehyde to alkene
Oxidation Chromic acid, acetoneOxidation to carboxylic acid
Esterification Cs₂CO₃, CH₃I, DMFMethyl ester formation
Cross-Metathesis Grubbs' catalyst, DCM, refluxIntroduction of further functionality

This table outlines a general synthetic sequence for aminosuberic acid derivatives, from which specific compounds like this compound can be derived through further modification.

The final step to yield the title compound involves the coupling of the aminosuberic acid core with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the alpha-amino group and the formation of the O-tert-butyl amide at the side-chain carboxyl group. iris-biotech.de

Maintaining the L-stereochemistry at the α-carbon is paramount during the synthesis. One method reported for achieving high enantiomeric purity in related compounds involves the use of a chiral nickel complex in a method developed by Belokon. vulcanchem.com

A detailed synthesis for the direct precursor, Fmoc protected (2S)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxo-octanoic acid, is described in the literature, providing specific reaction conditions. google.com The synthesis starts from a protected aminosuberic acid derivative and involves activating the side-chain carboxylic acid, often with reagents like 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt), followed by coupling with O-tert-butylhydroxylamine. google.com The N-terminus is protected by the Fmoc group, which is stable under these coupling conditions but can be removed with a base, making it suitable for Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.degoogle.com

The final product is typically a white powder with specific analytical characteristics. google.com

ParameterValue
Melting Point 104-106°C
[α]D²⁰ -19.8 (c = 0.5, CHCl₃)
HRMS (m/z) [M+H]⁺ Calculated: 484.2447, Observed: 484.2445
Data corresponds to a closely related precursor, (2S)-Fmoc-2-amino-8-(tert-butoxyamino)-8-oxooctanoic acid. google.com

Ensuring the enantiomeric purity of this compound is crucial for its use in synthesizing stereochemically defined peptides. The primary technique for assessing chiral integrity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). windows.netphenomenex.comphenomenex.com

The separation of N-Fmoc protected α-amino acid enantiomers has been systematically studied using polysaccharide-based CSPs. windows.netphenomenex.comphenomenex.com These studies provide a framework for developing a reliable analytical method to confirm the chiral purity of this compound. The general approach involves reversed-phase HPLC, where the D- and L-enantiomers exhibit different retention times on the chiral column, allowing for their quantification. windows.netphenomenex.com

Key findings from these studies include:

Successful CSPs : Lux® Cellulose-1, Lux® Cellulose-2, and Lux® Cellulose-3 have shown high success rates in resolving various Fmoc-amino acid enantiomers. windows.netphenomenex.com

Mobile Phase : A common mobile phase consists of a mixture of acetonitrile (B52724) and water containing an acidic additive, such as 0.1% trifluoroacetic acid (TFA), which is compatible with mass spectrometry. windows.netphenomenex.com

Elution Order : In many cases, the D-enantiomer elutes before the L-enantiomer. nih.gov

The table below summarizes typical conditions for the chiral separation of related Fmoc-amino acids, which can be adapted for this compound.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)
Fmoc-Asp(OtBu)-OHLux Cellulose-1Acetonitrile / 0.1% TFA (60:40)1.0
Fmoc-Tyr(tBu)-OHLux Cellulose-3Acetonitrile / 0.1% TFA (60:40)1.0
Fmoc-Leu-OHLux Cellulose-2Acetonitrile / 0.1% TFA (60:40)1.0
Fmoc-Phe-OHLux Cellulose-2Acetonitrile / 0.1% TFA (70:30)1.0
Data adapted from studies on various Fmoc-protected amino acids. phenomenex.comnih.gov

By using such chiral HPLC methods, researchers can confirm that racemization has not occurred during the synthesis and workup procedures, ensuring the final product is of high enantiomeric purity. windows.netnih.gov

Scaling up the synthesis of this compound from milligram to gram quantities for extensive research projects presents several challenges. These include maintaining reaction efficiency, ensuring consistent purity, and managing the larger volumes of reagents and solvents safely. nih.govresearchgate.net

Protocols for the medium-scale (hundreds of milligrams) and large-scale (grams) synthesis of complex peptides using Fmoc chemistry have been established and offer relevant insights. researchgate.net For multi-gram scale synthesis of protected amino acids, reaction conditions must be robust and scalable. nih.gov This often involves:

Reagent Stoichiometry : Adjusting the equivalents of coupling agents and other reactants to maintain high yields without generating excessive byproducts.

Temperature Control : Implementing efficient heating and cooling systems to manage reaction exotherms in larger vessels.

Purification Strategy : Shifting from solely chromatographic purification to include crystallization or recrystallization steps where possible, as this is often more efficient and cost-effective at a larger scale. ajpamc.com For instance, purification of similar Fmoc-amino acids has been achieved by heating the crude product in a solvent like toluene, followed by cooling to induce crystallization, filtration, and drying. ajpamc.com

Process Safety : Evaluating the safety profile of all reagents and reactions at the intended scale.

The transition to gram-scale production requires careful optimization of each synthetic and purification step to ensure the final product meets the stringent quality requirements for peptide synthesis. nih.govresearchgate.net

Purification Techniques for this compound

The final purity of this compound is critical for its successful incorporation into peptides during SPPS. Impurities can lead to side reactions and the formation of deletion or modified peptide sequences.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the final purification of Fmoc-protected amino acids and peptides. researchgate.netnih.gov This method separates the target compound from unreacted starting materials, reagents, and byproducts based on differences in hydrophobicity.

For preparative purification of compounds like this compound, a typical setup would involve:

Column : A semi-preparative or preparative RP-HPLC column with a C8 or C18 stationary phase. These alkyl chains provide the hydrophobic surface for separation. nih.gov

Mobile Phase : A gradient system is typically employed.

Eluent A : Water with a small percentage (e.g., 0.1%) of trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to improve peak shape and resolution.

Eluent B : Acetonitrile with 0.1% TFA.

Gradient : The purification process starts with a high concentration of Eluent A, and the percentage of Eluent B is gradually increased. This linear gradient elutes compounds in order of increasing hydrophobicity. nih.gov

Detection : The column eluate is monitored using a UV detector, typically at a wavelength where the Fmoc group absorbs strongly (e.g., 260 nm or 280 nm). researchgate.net

Fractions are collected as the peaks elute, and those containing the pure product are identified by analytical HPLC, pooled, and lyophilized to yield the final, highly purified this compound as a fluffy, white solid. researchgate.net While all four stereoisomers of a protected amino acid may co-elute on a standard RP-HPLC column, this technique is highly effective at removing impurities with different chemical structures. nih.gov

Integration of Fmoc L Asu Nh Otbu Oh in Peptide Synthesis Strategies

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Asu(NH-OtBu)-OH is designed for incorporation into peptide chains using the well-established Solid-Phase Peptide Synthesis (SPPS) methodology. iris-biotech.de In SPPS, a peptide chain is progressively elongated while one end is anchored to a solid resin support. peptide.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. peptide.com The use of the Fmoc protecting group for the alpha-amino function is a cornerstone of modern SPPS, offering milder deprotection conditions compared to the older Boc/Benzyl approach. altabioscience.com this compound functions as a ready-to-use tool for chemists to fine-tune the chelating properties of synthetic peptides. iris-biotech.de

A critical advantage of this compound is its full compatibility with the standard orthogonal Fmoc/tBu protection strategy used in SPPS. iris-biotech.de This strategy relies on two classes of protecting groups that can be removed under different chemical conditions. nbinno.com

Fmoc Group (N-alpha protection): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the amino acid. It is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comnbinno.com This step exposes the amine for coupling with the next amino acid in the sequence. peptide.com

OtBu Group (Side-chain protection): The tert-butyl (OtBu) group protects the side-chain amide. It is acid-labile and remains stable during the base-mediated Fmoc removal steps. nbinno.compeptide.com The OtBu group is typically removed at the end of the synthesis during the final cleavage of the peptide from the resin, which is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com

This orthogonality ensures that the side-chain protection remains intact throughout the stepwise elongation of the peptide chain and is only removed during the final deprotection step. nbinno.com The use of this compound fits seamlessly into this widely used workflow without requiring significant alterations to established protocols. iris-biotech.de

The efficiency of the coupling step—the formation of a peptide bond between the incoming amino acid and the N-terminally deprotected peptide chain on the resin—is paramount for the success of SPPS. For a non-natural amino acid derivative like this compound, optimizing this reaction is crucial to ensure high yields and purity. Standard coupling methods are generally effective, though reaction conditions may be adjusted to account for the specific steric and electronic properties of the building block. iris-biotech.de

Common coupling reagents used in Fmoc-SPPS that can be employed for the incorporation of this compound are typically aminium/uronium or phosphonium (B103445) salts. The choice of reagent can impact reaction speed and help suppress side reactions.

Coupling Reagent ClassExamplesMechanism of Action
Aminium/Uronium Salts HATU, HBTUReact with the carboxylic acid of the Fmoc-amino acid to form a highly reactive acyl-uronium intermediate, which is then susceptible to nucleophilic attack by the free amine of the peptide-resin. peptide.com
Phosphonium Salts PyBOP, PyBrOPActivate the carboxylic acid by forming a phosphonium-based active ester, facilitating the amide bond formation. sigmaaldrich.com
Carbodiimides DCC, DICHistorically used, they facilitate direct condensation but can lead to side reactions. Often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization. nih.govnih.gov

To maximize coupling efficiency, a several-fold excess of both the Fmoc-amino acid and the coupling reagents is typically used relative to the functional capacity of the resin. sigmaaldrich.com Reaction times can vary, and the completeness of the reaction is often monitored using a qualitative test like the Kaiser or TNBS test to check for the presence of unreacted free amines. sigmaaldrich.com

Strategies for Incorporating Non-Natural Amino Acid Derivatives into Peptides

The incorporation of non-natural amino acids like L-aminosuberic acid into peptides is a powerful strategy to create molecules with novel properties that are not accessible using the 20 proteinogenic amino acids. nih.gov This approach is fundamental to drug discovery and materials science, allowing for the design of peptides with enhanced stability, specific conformational constraints, or unique functionalities. nbinno.comadventchembio.com

This compound is a prime example of a building block designed for a specific functional purpose: to act as a zinc-binding group. iris-biotech.de When incorporated into a peptide sequence, its side chain is positioned to chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition. iris-biotech.de This strategy of using non-natural amino acids to introduce specific functionalities is widely applied:

Enhanced Biological Stability: Introducing D-amino acids or other non-natural residues can make peptides more resistant to degradation by proteases, increasing their in vivo half-life. nbinno.com

Conformational Control: Specific non-natural amino acids can be used to induce or stabilize particular secondary structures, such as beta-turns or helices, which can be crucial for biological activity.

Introduction of Probes and Labels: Amino acids with fluorescent tags, isotopic labels, or photoreactive groups can be incorporated for use in biochemical and structural biology studies.

Functional Mimicry: As with this compound, non-natural residues can be designed to mimic a transition state or to introduce a functional group (like a metal chelator or a reactive warhead) that interacts with a biological target. iris-biotech.de

The synthesis of such modified peptides relies on the availability of the corresponding Fmoc-protected building blocks, which can be seamlessly integrated into standard SPPS protocols. iris-biotech.de

Methodological Considerations for Peptide Chain Elongation and Preventing Side Reactions

Successful peptide synthesis requires not only efficient coupling but also the suppression of various side reactions that can compromise the yield and purity of the final product. While this compound is designed for compatibility, general SPPS challenges remain relevant, particularly when synthesizing long or complex sequences.

Aspartimide formation is one of the most significant side reactions in Fmoc-SPPS, occurring at aspartic acid (Asp) residues. iris-biotech.depeptide.com It is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen attacks the side-chain ester of the Asp residue. iris-biotech.de This process is especially prevalent when the residue following Asp is small and unhindered, such as Glycine (Gly). nih.gov The resulting five-membered succinimide (B58015) ring (aspartimide) can then be opened by a nucleophile (like piperidine or water), leading to a mixture of the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and racemization at the α-carbon. iris-biotech.denih.gov

While L-aminosuberic acid (Asu) is not aspartic acid, the principles for mitigating aspartimide formation are a critical consideration in any Fmoc-SPPS protocol involving dicarboxylic amino acids or sequences known to be problematic. Several strategies have been developed to suppress this side reaction:

Use of Bulky Side-Chain Protecting Groups: Increasing the steric hindrance of the side-chain ester can slow the rate of cyclization. Researchers have developed derivatives of Asp with bulky esters like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) that show a dramatic reduction in aspartimide formation compared to the standard OtBu group. nih.gov

Backbone Protection: Protecting the backbone amide nitrogen of the residue following Asp with a temporary group, such as 2,4-dimethoxybenzyl (Dmb), physically prevents it from attacking the side chain. iris-biotech.depeptide.com Dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available for this purpose. iris-biotech.de

Modification of Deprotection Conditions: Adding a weak acid or an acid salt like HOBt to the piperidine deprotection solution can lower the basicity and reduce the rate of aspartimide formation. peptide.comnih.gov

During SPPS, as the peptide chain elongates on the resin, it can sometimes fold into stable secondary structures (like β-sheets) and aggregate through intermolecular hydrogen bonds. researchgate.netsigmaaldrich.com This aggregation can prevent reagents from accessing the reactive sites, leading to incomplete deprotection and coupling reactions. oup.com Such "difficult sequences" are often characterized by stretches of hydrophobic or β-branched amino acids. nih.gov

When incorporating a building block like this compound into a potentially challenging sequence, several general strategies can be employed to disrupt aggregation and improve synthesis outcomes:

StrategyDescription
Chaotropic Salts Adding salts like LiCl or NaClO4 to the reaction mixture can disrupt hydrogen bonding networks that lead to aggregation. peptide.com
Elevated Temperature / Microwave Performing coupling reactions at higher temperatures, often with the aid of microwave irradiation, can provide the energy needed to break up aggregates and increase reaction rates. researchgate.net
Special Solvents Using alternative solvents like N-methylpyrrolidone (NMP) or adding DMSO can improve the solvation of the growing peptide chain and reduce aggregation. peptide.com
Structure-Disrupting Derivatives Incorporating pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) at strategic locations can introduce kinks into the peptide backbone, preventing the formation of ordered, aggregated structures. sigmaaldrich.compeptide.com
Low-Substitution Resins Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation. peptide.com

These methods are part of the standard toolkit for peptide chemists to overcome the challenges posed by difficult sequences, ensuring the successful synthesis of complex peptides containing both natural and non-natural amino acids. researchgate.net

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
This compoundN-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aminosuberic acid 8-t-butyl amide
HDACHistone deacetylase
SPPSSolid-Phase Peptide Synthesis
Fmoc9-fluorenylmethyloxycarbonyl
Boctert-butyloxycarbonyl
OtButert-butyl ester
TFATrifluoroacetic acid
DMFN,N-dimethylformamide
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTUN,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
DCCN,N'-Dicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
HOBtHydroxybenzotriazole
AspAspartic acid
GlyGlycine
Dmb2,4-dimethoxybenzyl
Hmb2-hydroxy-4-methoxybenzyl
NMPN-methylpyrrolidone
DMSODimethyl sulfoxide

Applications of Fmoc L Asu Nh Otbu Oh in Chemical Biology and Drug Discovery Research

Design and Synthesis of Substrate Peptidomimetic Inhibitors (SPIs)

Fmoc-L-Asu(NH-OtBu)-OH is a key component in the synthesis of Substrate Peptidomimetic Inhibitors (SPIs). These molecules are designed to mimic the natural substrates of enzymes but contain a non-hydrolyzable, metal-chelating moiety that binds to a catalytic metal ion in the enzyme's active site, leading to potent and often selective inhibition.

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. iris-biotech.de Their active sites contain a catalytic zinc(II) ion, making them a prime target for inhibitors designed to chelate this metal. iris-biotech.deiris-biotech.de Alterations in HDAC function are linked to numerous diseases, including cancer, prompting the development of HDAC inhibitors (HDACis) as therapeutic agents. iris-biotech.deresearchgate.net

This compound has been instrumental in the development of peptide-based HDACis. iris-biotech.de The tert-butoxyamine group on the side chain of the aminosuberic acid (Asu) residue serves as a protected precursor to a hydroxamic acid-like zinc-binding group (ZBG). iris-biotech.deiris-biotech.de This building block is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols. nih.gov Researchers can incorporate it at specific positions within a peptide sequence that mimics the histone tail substrate, such as the region around an acetylated lysine (B10760008) residue. nih.gov

Following peptide synthesis and cleavage from the resin, the OtBu protecting group is removed, revealing the reactive hydroxylamine (B1172632) which is subsequently converted to a hydroxamate. This group effectively coordinates with the Zn²⁺ ion in the HDAC active site, leading to potent enzyme inhibition. iris-biotech.deiris-biotech.de

A notable example involves the synthesis of a heptapeptide (B1575542) SPI based on the histone H3 tail (residues 23-29), where the natural K27Ac residue was replaced with the residue derived from this compound. nih.gov This peptidomimetic demonstrated significant inhibitory activity against the NuRD corepressor complex, which includes HDAC1. researchgate.netnih.gov

Table 1: Inhibitory Activity of a Peptidomimetic Synthesized Using this compound
InhibitorTarget ComplexIC₅₀ (nM)Reference
H3K27-mimetic Peptide 11 NuRD (HDAC1–MTA1–RBBP4)390 researchgate.netnih.gov

The use of this compound and similar building blocks allows for the systematic exploration of zinc-binding group (ZBG) functionality in peptidomimetics. nih.gov The inhibitory properties of SPIs stem directly from the ability of non-natural amino acids to coordinate the active site zinc(II) ion of metalloenzymes like HDACs. iris-biotech.deiris-biotech.de By incorporating ZBGs into peptide scaffolds, researchers can create highly selective inhibitors. iris-biotech.de

The side chain of L-Asu(NH-OtBu)-OH provides a hydroxamate-like ZBG, which is a well-established chelating group for the zinc ion in the active site of classical HDACs (classes I, II, and IV). iris-biotech.denih.gov The advantage of using Fmoc-amino acid building blocks like this compound is the ability to rapidly generate libraries of SPIs. researchgate.netnih.gov This facilitates the fine-tuning of the chelating properties of the peptides and the exploration of structure-activity relationships (SAR). iris-biotech.de By varying the peptide sequence surrounding the ZBG-containing residue, the selectivity and potency of the inhibitors against different HDAC isoforms or complexes can be systematically optimized. iris-biotech.denih.gov

Chemoselective Ligation and Bioconjugation Methodologies

The protected aminooxy functionality of this compound makes it a valuable tool for the chemoselective modification of peptides. After incorporation into a peptide and deprotection of the side chain, the resulting aminooxy group can react specifically with aldehydes or ketones to form a stable oxime bond. nih.govunivie.ac.at This bioorthogonal reaction, known as oxime ligation, is highly efficient and proceeds under mild conditions, making it ideal for biological applications. nih.gov

Oxime ligation is a versatile technique for peptide modification due to its high chemoselectivity and the stability of the resulting oxime bond. nih.govunivie.ac.at By incorporating this compound into a peptide sequence during SPPS, an aminooxy handle can be introduced at a specific, desired position. mdpi.com After synthesis and purification, the peptide can be reacted with any aldehyde- or ketone-containing molecule to create a modified peptide. This post-synthesis diversification strategy allows for the rapid generation of peptide libraries with diverse functionalities. mdpi.comnih.gov The Fmoc-protected aminooxy group is stable during SPPS and can be stored for long-term use, allowing for "on-demand" modification when needed. nih.govunivie.ac.at

The specificity of the oxime ligation reaction is particularly useful for preparing complex peptide-biomolecule conjugates. nih.gov Peptides containing an aminooxy handle, introduced via this compound, can be conjugated to other biomolecules such as carbohydrates, oligonucleotides, or proteins that have been functionalized with an aldehyde or ketone group. nih.govunivie.ac.at For example, this methodology is widely used in the synthesis of glycoconjugates, where a peptide is linked to a sugar moiety. nih.gov These conjugates are valuable tools for studying protein-carbohydrate interactions, developing synthetic vaccines, and creating targeted drug delivery systems.

Oxime ligation can also be employed for the assembly of larger peptides from smaller fragments. A peptide fragment containing a C-terminal aldehyde can be ligated to another fragment bearing an N-terminal aminooxy group (derived from a residue like Asu(NH-OH)). This approach, known as fragment condensation, allows for the synthesis of proteins that are too large to be produced by direct SPPS.

Furthermore, this chemistry is applicable to the formation of cyclic peptides. iris-biotech.deiris-biotech.de A linear peptide synthesized with this compound at one position and a residue that can be converted to an aldehyde or ketone at another (e.g., at the N- or C-terminus) can be cyclized intramolecularly. Upon deprotection, the aminooxy and carbonyl groups react to form a stable, cyclic peptide linked by an oxime bond. This method provides a robust strategy for creating conformationally constrained peptides, which often exhibit enhanced biological activity and stability.

Creation of Custom Peptide Libraries for Research Screening

The generation of peptide libraries is a cornerstone of modern drug discovery and chemical biology, allowing for the high-throughput screening of vast numbers of compounds to identify molecules with desired biological activities. The inclusion of non-natural amino acids like this compound into these libraries significantly expands their chemical diversity and potential for interacting with biological targets in novel ways.

Diverse peptide libraries can be generated through several methodologies, with solid-phase peptide synthesis (SPPS) being a predominant technique. The "split-and-pool" synthesis method is a powerful approach for creating one-bead-one-compound (OBOC) libraries, where each bead in a resin support carries a unique peptide sequence. nih.govresearchgate.netwikipedia.org This technique allows for the generation of millions of distinct peptide molecules in a single synthetic process. researchgate.net

The incorporation of this compound into these libraries is compatible with standard Fmoc/tBu SPPS protocols. iris-biotech.deiris-biotech.de The Fmoc group on the alpha-amine allows for sequential addition to the growing peptide chain, while the tert-butyl (OtBu) group protects the hydroxamic acid side chain, preventing unwanted side reactions during synthesis. This compatibility allows for the strategic placement of the Asu(NH-OtBu) residue at any desired position within the peptide sequence, thereby introducing a key functional group for specific molecular interactions. While large-scale libraries containing a multitude of non-canonical amino acids are powerful, focused libraries incorporating specific residues like this compound are particularly useful for targeting specific classes of enzymes, such as metalloenzymes.

Another significant platform for generating peptide libraries is phage display. This biological method allows for the generation of billions of peptides expressed on the surface of bacteriophages. nih.gov While traditionally limited to the 20 canonical amino acids, recent advances have enabled the incorporation of non-canonical amino acids into phage-displayed libraries, expanding their chemical scope and therapeutic potential. nih.gov

Library Generation MethodDescriptionSuitability for this compound
Split-and-Pool Synthesis A solid-phase method where resin beads are split into equal portions, coupled with a single amino acid, and then pooled. Repetition of this process creates a library where each bead has a unique sequence. wikipedia.orgHigh. The compound is compatible with the standard Fmoc/tBu chemistry used in this method. iris-biotech.deiris-biotech.de
Phage Display A biological technique where a gene encoding a peptide is inserted into a phage coat protein gene, resulting in the peptide being 'displayed' on the phage surface. nih.govPossible through advanced genetic code expansion techniques that allow for the incorporation of non-natural amino acids.

Peptide libraries that incorporate this compound are particularly valuable for identifying inhibitors of zinc-dependent enzymes, such as histone deacetylases (HDACs). nih.goviris-biotech.de The hydroxamic acid side chain of the Asu residue is designed to act as a zinc-binding group (ZBG), which can chelate the zinc ion present in the active site of these enzymes, leading to potent inhibition. iris-biotech.deiris-biotech.de

Screening a focused library of peptides containing the Asu(NH-OtBu) residue against a panel of HDACs can lead to the identification of potent and selective inhibitors. For instance, a peptide incorporating L-Asu(NHOtBu) in place of an acetylated lysine residue was found to be a potent inhibitor of the NuRD corepressor complex (HDAC1–MTA1–RBBP4) with an IC50 value of 390 nM. nih.gov The ability to rapidly synthesize libraries of such substrate peptidomimetic inhibitors (SPIs) facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency and selectivity. nih.govnih.gov The identification of such compounds provides valuable research probes to study the function of specific HDAC complexes and can serve as a starting point for the development of novel therapeutics for diseases like cancer. iris-biotech.de

Probing Protein Interactions and Functions through Modified Peptides

Modified peptides are indispensable tools for dissecting the complexities of protein function and interaction networks. By systematically altering the structure of a peptide that interacts with a target protein, researchers can gain insights into the molecular basis of this interaction. This compound is a key reagent in this endeavor, enabling the synthesis of peptides that mimic natural substrates or probe enzymatic mechanisms.

A powerful application of this compound is in the creation of peptide-based enzyme inhibitors that mimic the natural substrates of enzymes. americanpeptidesociety.org This is particularly relevant for histone deacetylases (HDACs), which remove acetyl groups from lysine residues on histone tails and other proteins. nih.govacs.org The acetylated lysine residue is a key recognition element for these enzymes.

By incorporating the L-Asu(NH-OtBu) residue into a peptide sequence derived from a known histone tail, a peptidomimetic is created where the side chain of the Asu residue acts as a mimic of the acetylated lysine. nih.gov The length and functionality of the aminosuberic acid side chain, terminating in a hydroxamic acid, are designed to fit into the active site channel of the HDAC enzyme and coordinate with the catalytic zinc(II) ion. iris-biotech.deiris-biotech.de This mimicry leads to effective inhibition of the enzyme's deacetylase activity. The synthesis of these mimics is readily achieved using microwave-assisted Fmoc/tBu SPPS, allowing for the efficient production of probes for biological study. nih.gov

Natural Substrate FeatureMimicking Feature of L-Asu(NHOtBu)Rationale
Acetylated Lysine Aminosuberic acid backboneThe length of the side chain is designed to position the functional group deep within the enzyme's active site channel.
Interaction with Active Site Hydroxamic acid group (-CONHOH)This group acts as a potent zinc-binding moiety, chelating the Zn2+ ion essential for catalysis. iris-biotech.deiris-biotech.de

Modified peptides synthesized with this compound are instrumental in investigating the substrate selectivity of different enzyme isoforms and the composition of the enzyme complexes in which they reside. nih.gov The family of HDACs, for example, comprises 18 different enzymes, often existing in large multi-protein complexes that regulate their activity and substrate specificity. iris-biotech.denih.gov

By creating a panel of peptide inhibitors based on different histone sequences and incorporating the Asu(NHOtBu) residue, researchers can test their inhibitory activity against various purified HDAC complexes. This approach helps to elucidate which HDAC complexes are responsible for deacetylating specific sites on histone tails. For example, the heptapeptide inhibitor derived from the histone H3 tail (residues 23-29) and containing L-Asu(NHOtBu) showed potent inhibition of the core NuRD complex, providing a chemical tool to probe the function of this specific endogenous complex. nih.gov

Furthermore, immobilizing these peptide probes on a solid support can be used for affinity purification-mass spectrometry (AP-MS) experiments to identify the components of endogenous deacetylase complexes from cell lysates. This allows for the characterization of the protein-protein interactions that govern the function and regulation of these crucial enzyme systems. Such studies have revealed that HDAC substrate preference is determined by a combination of both short-range and long-range interactions, and that peptide substrates may not always fully reflect the selectivity observed with full-length protein substrates. nih.gov

Advanced Research Directions and Future Perspectives for Fmoc L Asu Nh Otbu Oh

Innovations in Peptide Synthesis Methodologies Using Asu Derivatives

The integration of L-α-aminosuberic acid (Asu) derivatives, particularly Fmoc-L-Asu(NH-OtBu)-OH, into peptide synthesis workflows is driving significant methodological innovations. This compound is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, allowing for its seamless incorporation into automated and manual synthesis platforms. iris-biotech.denih.gov The presence of the Fmoc protecting group for the α-amino function and the tert-butyl (OtBu) group for the side-chain amide ensures orthogonality, a cornerstone of the Fmoc SPPS strategy. chemimpex.com This enables the selective deprotection and modification of the peptide chain in a controlled, stepwise manner.

A key innovation lies in the use of Asu derivatives to create specialized chemical probes and inhibitors. For instance, this compound has been instrumental in the synthesis of substrate peptidomimetic inhibitors (SPIs) for histone deacetylases (HDACs). iris-biotech.denih.gov The Asu side chain, after deprotection, mimics lysine (B10760008) and positions a zinc-binding group (the hydroxamic acid) to chelate the zinc(II) ion in the HDAC active site. iris-biotech.de This strategic placement of a functional group within the side chain is a powerful tool for fine-tuning the chelating properties of peptides. iris-biotech.de

Researchers are leveraging these building blocks to facilitate the rapid generation of peptide inhibitor libraries. nih.gov Microwave-assisted SPPS has been successfully employed to synthesize heptapeptide (B1575542) SPIs incorporating this compound, demonstrating the robustness and efficiency of this methodology for creating complex peptide structures. nih.gov The ability to incorporate Asu at any desired position within a peptide sequence opens up new avenues for creating peptides with enhanced stability, novel structural motifs, and improved pharmacological properties. nih.govchemimpex.com

Table 1: Methodological Advantages of Incorporating this compound in Peptide Synthesis

Feature Advantage in Peptide Synthesis Relevant Application
Fmoc/tBu Compatibility Allows for seamless integration into standard, widely-used SPPS protocols. Automated and manual synthesis of custom peptides.
Orthogonal Protection The Fmoc and OtBu groups can be removed under different conditions, enabling precise, stepwise synthesis and modification. Synthesis of complex and modified peptides.
Side-Chain Functionality The protected hydroxamic acid allows for the introduction of a potent metal-chelating group at specific positions. Development of metalloenzyme inhibitors (e.g., HDAC inhibitors).
Microwave-Assisted SPPS Compatible with rapid synthesis protocols, accelerating the generation of peptide libraries for screening. High-throughput synthesis of potential drug candidates.

Exploration of Novel Biologically Active Peptide Sequences Beyond Current Applications

The unique characteristics of this compound are paving the way for the exploration of novel, biologically active peptide sequences with significant therapeutic potential. The primary current application is in the development of highly potent and selective HDAC inhibitors. iris-biotech.denih.gov A heptapeptide containing the deprotected Asu residue has shown potent inhibition of the NuRD corepressor complex (HDAC1–MTA1–RBBP4) with an IC50 value of 390 nM. nih.gov This success provides a strong foundation for designing libraries of Asu-containing peptides to target other HDAC isoforms and related zinc-dependent enzymes.

Another promising area is the development of novel peptide-based therapeutics that mimic or antagonize protein-protein interactions. The ability to introduce a metal-chelating moiety at a defined position could be used to disrupt interactions at metalloprotein interfaces. Furthermore, historical work on Asu derivatives has demonstrated their utility in the synthesis of analogues of peptide hormones, such as calcitonin, suggesting a broader role in endocrinology and metabolic disease research. nih.gov The exploration of Asu-containing peptides for antimicrobial, anticancer, and cell-penetrating applications represents a vibrant area for future investigation.

Table 2: Research Findings on Biologically Active Peptides Incorporating Asu Derivatives

Peptide Class Target Key Finding Reference
HDAC Inhibitors NuRD corepressor complex (HDAC1–MTA1–RBBP4) A heptapeptide SPI (Ac-KAARAsuSA-NH2) demonstrated potent inhibition with an IC50 of 390 nM. nih.gov
Peptide Hormones Calcitonin Receptor Asu derivatives have been successfully used to synthesize deamino-dicarba-eel-calcitonin analogues. nih.gov

Theoretical and Computational Studies on this compound Containing Peptides

Theoretical and computational methods are becoming indispensable tools for predicting the behavior and guiding the design of novel peptides. For peptides containing this compound and its derivatives, computational studies are crucial for understanding their conformational preferences, binding modes, and structure-activity relationships (SAR).

Quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) studies have been performed on α-aminosuberic acid derivatives as HDAC inhibitors. researchgate.netresearchgate.net These studies correlate the three-dimensional structural features of the molecules with their biological activity, providing insights that are vital for designing more potent inhibitors. researchgate.net For example, a genetic algorithm-optimized CoMFA model for a series of α-aminosuberic acid analogues showed excellent predictive ability for their anticancer activity, highlighting the importance of the hydrogen-bond donor/acceptor properties of the side chain. researchgate.net

Table 3: Computational Approaches for Asu-Containing Peptides

Computational Method Objective Key Insights Gained
QSAR/CoMFA Correlate molecular structure with biological activity (e.g., HDAC inhibition). Identification of key steric, electrostatic, and H-bonding features required for high potency. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulate the dynamic behavior and interactions of peptides with their targets at an atomic level. Elucidation of binding modes, conformational changes upon binding, and the role of solvent. uow.edu.aunih.gov
Homology Modeling Predict the three-dimensional structure of a target protein for which no experimental structure exists. Generation of target structures for subsequent docking and MD simulations of Asu-peptides.

Emerging Applications in Mechanistic Chemical Biology Research

This compound is a key enabler for emerging applications in mechanistic chemical biology, particularly in the design of chemical probes to dissect complex biological processes. The ability to synthesize peptides with site-specifically incorporated Asu residues allows for the creation of powerful tools to investigate enzyme function and cellular signaling pathways. iris-biotech.de

A prominent application is the development of immobilized peptide inhibitors to study the structure-activity relationships and composition of endogenous enzyme complexes. iris-biotech.de By attaching an Asu-containing peptide inhibitor to a solid support, researchers can perform affinity pull-down experiments from cell lysates. This technique helps to identify the specific protein subunits that associate with a particular enzyme, such as HDAC, providing a snapshot of the functional complex within the cell.

These chemical probes are crucial for interrogating the substrate selectivity of enzymes. By systematically varying the peptide sequence around the Asu residue, it is possible to map the binding preferences of different HDAC complexes. iris-biotech.de This information is invaluable for understanding how these enzymes achieve specificity in their biological roles and for developing isoform-selective inhibitors. Future applications could involve incorporating environmentally sensitive fluorophores or cross-linking agents into Asu-containing peptides to create probes that can report on enzyme activity in real-time within living cells, providing deeper mechanistic insights into cellular regulation. nih.gov

Q & A

Q. What are the recommended handling and storage protocols for Fmoc-L-Asu(NH-OtBu)-OH to ensure stability?

Methodological Answer:

  • Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood. For spills, use absorbent materials and dispose of contaminated waste according to institutional guidelines .
  • Storage : Store at -20°C in a desiccator to prevent hydrolysis of the Fmoc and tert-butyl (OtBu) groups. Solutions in DMF or DCM should be prepared fresh or stored at -20°C for ≤1 month to minimize degradation .

Q. How can researchers verify the purity of this compound, and what analytical methods are most effective?

Methodological Answer:

  • HPLC Analysis : Use a reverse-phase C18 column with a gradient of water/acetonitrile (0.1% TFA). Purity ≥98% is typically required for peptide synthesis. Retention time and peak symmetry should match reference standards .
  • TLC Monitoring : Employ silica gel plates with a solvent system of ethyl acetate/hexane (1:1). Visualize under UV (254 nm) and ninhydrin staining to detect free amines or impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF. Expected [M+H]+ for C25H29N3O6: ~480.3 Da .

Q. What solvents and conditions are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Primary Solvent : Use anhydrous DMF or DCM (1–5 mM concentration). Pre-activate the compound with HATU or HBTU (1.1 equivalents) and DIEA (2–3 equivalents) for 5 minutes before coupling .
  • Solubility Enhancement : If precipitation occurs, warm the solution to 37°C in a sonicating water bath. Avoid prolonged heating to prevent racemization .

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized, especially for sterically hindered sequences?

Methodological Answer:

  • Coupling Reagents : Use HATU/Oxyma Pure (1:1) in DMF for faster activation and reduced side reactions. Double couplings (2×30 min) improve incorporation rates .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (50°C, 10–20 W) to enhance diffusion in swollen resins, reducing coupling time to 5–10 minutes .
  • Monitoring : Perform Kaiser tests after each coupling step. Persistent free amines may require orthogonal deprotection (e.g., Pd-mediated removal of Alloc groups) .

Q. What strategies mitigate side reactions (e.g., aspartimide formation) during this compound incorporation?

Methodological Answer:

  • Additive Use : Include 0.1 M HOBt in the deprotection solution (20% piperidine/DMF) to suppress base-induced cyclization.
  • Temperature Control : Perform couplings at 4°C for sequences prone to aspartimide or diketopiperazine formation.
  • Resin Choice : Use low-loading Wang or CTC resins (0.2–0.4 mmol/g) to reduce intermolecular interactions .

Q. How is this compound applied in the synthesis of macrocyclic PROTACs?

Methodological Answer:

  • Linear Precursor Synthesis : Incorporate the compound into tetrapeptide sequences via SPPS on 2-chlorotrityl chloride resin . Use mild cleavage (TFE/AcOH/DCM, 1:1:8) to retain the OtBu group for subsequent cyclization .
  • Macrocyclization : Employ PyBOP/DIPEA in dilute DCM (0.01 M) under argon. Monitor reaction progress via LC-MS; typical cyclization yields range from 40–60% .

Q. How can dipeptide impurities (e.g., Fmoc-Asu-Asu-OH) be resolved during large-scale synthesis?

Methodological Answer:

  • Purification : Use preparative HPLC with a C18 column and gradient elution (15→40% acetonitrile in 30 min). Collect fractions with >99% purity.
  • Process Optimization : Reduce impurity formation by limiting coupling times to ≤1 hour and ensuring thorough resin washing between steps.
  • Quality Control : Implement in-line FTIR to detect premature Fmoc deprotection, which can lead to truncated sequences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.